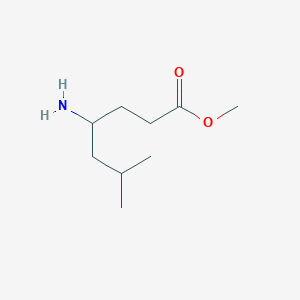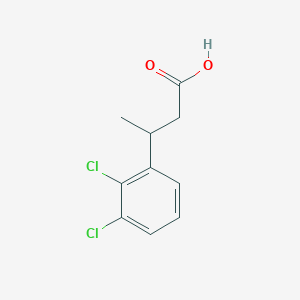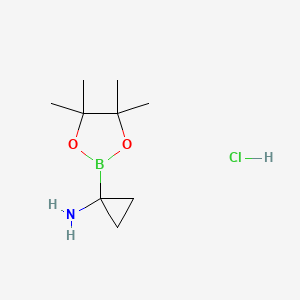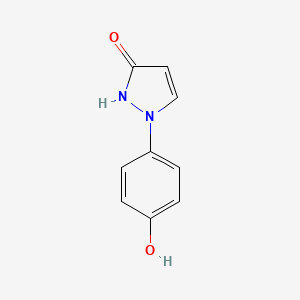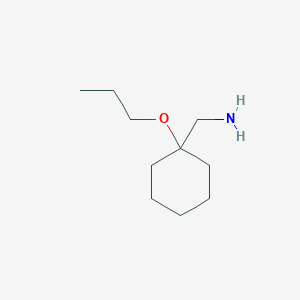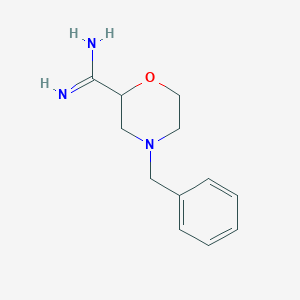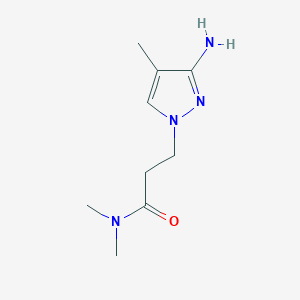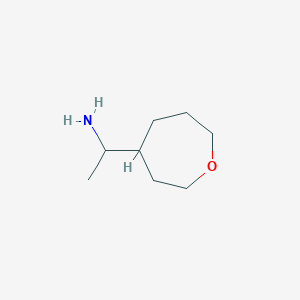
1-(Oxepan-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxepan-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NO It is characterized by the presence of an oxepane ring, which is a seven-membered heterocyclic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Oxepan-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of oxepan-4-one using sodium borohydride in methanol at 0°C . This reaction yields oxepan-4-ol, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxepan-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-4-one derivatives.
Reduction: Reduction reactions can convert oxepan-4-one to oxepan-4-ol.
Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxepan-4-one derivatives.
Reduction: Oxepan-4-ol.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
1-(Oxepan-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(Oxepan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Oxepan-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(Oxepan-4-yl)ethan-1-one: This compound has a similar structure but lacks the amine group, leading to different chemical properties and reactivity.
2-(1,4-Oxazepan-4-yl)ethan-1-amine: This compound contains an oxazepane ring instead of an oxepane ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(oxepan-4-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3 |
Clave InChI |
ZDLZHRQFHDCKEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


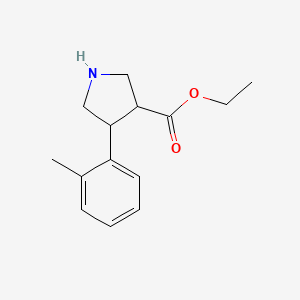

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
